N,N-Didesethyl Sunitinib-d4 Hydrochloride
Description
Contextual Role of N,N-Didesethyl Sunitinib (B231) as a Primary Metabolite of Sunitinib
Sunitinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The principal metabolic pathway involves the N-de-ethylation of sunitinib to form its major active metabolite, N-desethyl sunitinib (also known as SU12662). nih.gov This primary metabolite is pharmacologically significant as it exhibits a potency and inhibitory profile comparable to the parent drug, sunitinib. nih.govsigmaaldrich.com Consequently, the combined plasma concentrations of sunitinib and N-desethyl sunitinib are often considered to represent the total active drug exposure in patients. sigmaaldrich.com
Interactive Table 1: Key Compounds in the Sunitinib Metabolic Pathway
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Sunitinib | 557795-19-4 | C₂₂H₂₇FN₄O₂ | 398.47 | Parent Drug |
| N-Desethyl Sunitinib | 356068-94-5 | C₂₀H₂₃FN₄O₂ | 370.42 | Primary Active Metabolite |
| N,N-Didesethyl Sunitinib | 873077-70-4 | C₁₈H₁₉FN₄O₂ | 342.37 | Secondary Metabolite |
| N,N-Didesethyl Sunitinib-d4 Hydrochloride | 1346606-30-1 | C₁₈H₁₆D₄ClFN₄O₂ | 382.85 | Deuterated Analytical Standard |
Rationale for Research Utilizing Deuterated Analogs in Pharmacological and Metabolic Investigations, with Specific Focus on this compound
The use of deuterated analogs, or stable-isotope labeled compounds, is a cornerstone of modern quantitative bioanalysis, particularly in techniques like LC-MS/MS. The rationale for their use is multifaceted. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing specific hydrogen atoms with deuterium atoms in a molecule results in a compound that is chemically and physically almost identical to its non-deuterated counterpart. It exhibits similar chromatographic retention times and ionization efficiency in a mass spectrometer. However, it has a higher mass, which allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer.
This distinction is the key to its utility as an internal standard. In quantitative analysis, an internal standard is a known quantity of a substance added to an unknown sample to correct for any loss of analyte during sample processing (e.g., extraction, concentration) and for variations in instrument response. An ideal internal standard behaves exactly like the analyte of interest through all stages of the analysis. Because deuterated analogs like this compound are nearly perfect chemical mimics of the target analyte (N,N-didesethyl sunitinib), they are considered the "gold standard" for internal standards in mass spectrometry. uab.edu Their use significantly improves the accuracy, precision, and robustness of quantitative methods. nih.govnih.gov
The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow the rate of metabolic reactions that involve the cleavage of that bond. While this effect is leveraged in drug design to create "heavy drugs" with improved pharmacokinetic profiles, its primary benefit in the context of an analytical standard is the stability of the label, ensuring it does not get lost during analysis.
Overview of Key Academic Research Trajectories for this compound
The principal research trajectory for this compound is its application as an internal standard for the precise quantification of the metabolite N,N-didesethyl sunitinib in biological matrices. This application is vital for several areas of academic and clinical investigation:
Pharmacokinetic Studies: Accurate measurement of all metabolites is essential for building comprehensive pharmacokinetic models. Research has focused on developing sensitive UPLC-MS/MS and LC-MS/MS methods to quantify sunitinib and its primary active metabolite, N-desethyl sunitinib, in human plasma. nih.govnih.govresearchgate.net These studies frequently employ deuterated internal standards, such as deuterated sunitinib, to ensure analytical accuracy. nih.govnih.gov The availability of this compound allows for the extension of these precise methods to include the secondary metabolite, enabling a more complete characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Therapeutic Drug Monitoring (TDM): There is a recognized link between the plasma concentrations of sunitinib and its active metabolite and clinical outcomes. nih.gov TDM is therefore a rational approach to optimize therapy. nih.gov While TDM currently focuses on the parent drug and the N-desethyl metabolite, the ability to accurately measure other metabolites like N,N-didesethyl sunitinib could provide further insights into inter-individual variability in drug metabolism.
Analytical Method Development and Validation: this compound is a critical tool for the development and validation of new bioanalytical methods according to regulatory guidelines. nih.govlgcstandards.com It is used to establish method linearity, accuracy, precision, and stability, ensuring that the assay can reliably measure the concentration of the N,N-didesethyl sunitinib metabolite in patient samples for research or clinical trial purposes. lgcstandards.comnih.gov
Interactive Table 2: Selected Pharmacokinetic Parameters of Sunitinib and its Primary Active Metabolite (SU12662)
| Parameter | Sunitinib | N-Desethyl Sunitinib (SU12662) | Source |
| Time to Peak Plasma Concentration (Tmax) | 6 - 12 hours | N/A | nih.gov |
| Terminal Half-Life (t₁/₂) | ~40 - 60 hours | ~80 - 110 hours | nih.gov |
| Metabolizing Enzyme | CYP3A4 | CYP3A4 | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBSVCHUWKNAB-ZMAYEFRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Labeling Strategies for N,n Didesethyl Sunitinib D4 Hydrochloride
Chemical Synthetic Routes and Precursor Compounds for N,N-Didesethyl Sunitinib (B231)
The synthesis of N,N-Didesethyl Sunitinib hinges on the condensation of two key precursor moieties: a substituted pyrrole-carboxamide and 5-fluoro-2-oxindole. The general synthetic strategy mirrors that of Sunitinib itself, with modifications to the side chain of the pyrrole precursor.
The primary precursor for the pyrrole portion of the molecule is N-(2-aminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide . The synthesis of this intermediate can be approached through a multi-step sequence starting from simpler pyrrole derivatives. A plausible route involves the initial synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which is then activated and coupled with a protected ethylenediamine, followed by deprotection to yield the free amine.
The second key precursor is 5-fluoro-2-oxindole , a commercially available or synthetically accessible compound.
The final step in the synthesis of the non-labeled N,N-Didesethyl Sunitinib involves a condensation reaction between N-(2-aminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-2-oxindole under acidic or basic conditions, followed by purification.
A summary of the key precursors is provided in the table below.
| Precursor Compound | Role in Synthesis |
| N-(2-aminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | Provides the core pyrrole-carboxamide structure with the aminoethyl side chain. |
| 5-fluoro-2-oxindole | Provides the oxindole (B195798) moiety of the final compound. |
| Protected ethylenediamine (e.g., N-Boc-ethylenediamine) | Used in the synthesis of the pyrrole precursor to introduce the ethylamino group. |
| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | An earlier intermediate in the synthesis of the pyrrole-carboxamide precursor. |
Methodologies for Deuterium (B1214612) Incorporation into N,N-Didesethyl Sunitinib to Yield N,N-Didesethyl Sunitinib-d4
The introduction of four deuterium atoms onto the ethylaminoethyl side chain of N,N-Didesethyl Sunitinib is a crucial step in the synthesis of the isotopically labeled standard. Several strategies can be employed to achieve this, with reductive amination being a prominent and efficient method.
One effective approach involves the use of a deuterated reducing agent in the final stages of the synthesis of the side chain. For instance, if the synthesis of the N-(2-aminoethyl) side chain proceeds via the reduction of a corresponding nitrile or amide, a deuterium source such as lithium aluminum deuteride (LiAlD4) or catalytic deuteration with deuterium gas (D2) can be employed.
A more targeted and common approach for late-stage deuteration is reductive amination. This can be achieved by reacting a suitable precursor, such as an aldehyde or ketone, with an amine in the presence of a deuterated reducing agent. For the synthesis of N,N-Didesethyl Sunitinib-d4, a plausible method involves the reductive amination of a protected aminoacetaldehyde with a suitable amine precursor in the presence of a deuterium source like sodium borodeuteride (NaBD4) or sodium cyanoborodeuteride (NaBD3CN).
Alternatively, a deuterated building block, such as ethylamine-d5 , can be used in the initial stages of the synthesis of the pyrrole precursor. However, for a d4-label on the ethylaminoethyl moiety, a more direct approach is often preferred to control the exact location and number of deuterium atoms.
The final step after the synthesis of the deuterated free base is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified N,N-Didesethyl Sunitinib-d4 with a stoichiometric amount of hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the salt.
| Deuteration Strategy | Deuterium Source/Reagent | Key Reaction Type |
| Reductive Amination | Sodium borodeuteride (NaBD4), Sodium cyanoborodeuteride (NaBD3CN) | Imine/enamine reduction |
| Reduction of Precursors | Lithium aluminum deuteride (LiAlD4), Deuterium gas (D2) with a catalyst | Nitrile/amide reduction |
| Use of Labeled Building Block | Ethylamine-d5 | Amidation/alkylation |
Advanced Purification Techniques and Spectroscopic Characterization of Synthesized N,N-Didesethyl Sunitinib-d4 Hydrochloride Batches
The purification and characterization of this compound are critical to ensure its identity, purity, and isotopic enrichment for its use as an internal standard.
Advanced Purification Techniques:
Following the synthesis, the crude product is typically subjected to one or more chromatographic purification steps. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating the desired compound from unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Reversed-phase HPLC with a suitable C18 column and a mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is commonly employed.
Spectroscopic Characterization:
A combination of spectroscopic techniques is used to confirm the structure and isotopic labeling of the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, confirming the incorporation of four deuterium atoms. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which should be consistent with the proposed structure and show a characteristic mass shift in fragments containing the deuterated ethylaminoethyl chain compared to the non-labeled analog. The protonated molecular ion ([M+H]+) for N,N-Didesethyl Sunitinib is expected at m/z 343.18, while for the d4-labeled compound, it would be at m/z 347.20.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the carbons bearing deuterium atoms may show a characteristic triplet splitting due to C-D coupling and an upfield shift compared to the non-deuterated compound.
²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their presence and location in the molecule.
The combination of these purification and characterization techniques ensures that the synthesized this compound is of high chemical and isotopic purity, making it a reliable internal standard for quantitative bioanalytical applications.
| Analytical Technique | Purpose | Expected Observations for this compound |
| Preparative HPLC | Purification of the final compound. | Isolation of a single major peak corresponding to the desired product. |
| HRMS | Confirmation of molecular formula and deuterium incorporation. | Accurate mass measurement consistent with the molecular formula C18H15D4FN4O2·HCl. A mass shift of +4 Da compared to the non-labeled compound. |
| MS/MS | Structural elucidation and confirmation of the location of deuterium atoms. | Fragmentation pattern consistent with the structure, with a +4 Da shift in fragments containing the deuterated side chain. |
| ¹H NMR | Confirmation of overall structure and assessment of deuterium incorporation. | Absence or significant reduction of signals for the four protons on the ethylaminoethyl side chain. The remaining proton signals should match the expected structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carbon framework, with potential upfield shifts and triplet splitting for deuterated carbons. |
| ²H NMR | Direct detection of deuterium atoms. | Signals corresponding to the chemical shifts of the deuterium atoms on the ethylaminoethyl chain. |
Advanced Bioanalytical Methodologies and Applications of N,n Didesethyl Sunitinib D4 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of drug molecules and their metabolites in complex biological matrices. researchgate.netresearchgate.net For sunitinib (B231) and its metabolites, including N,N-didesethyl sunitinib, LC-MS/MS methods are preferred due to their high sensitivity and selectivity. researchgate.netnih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by a mass spectrometer. researchgate.netnih.gov
Quantification is generally performed using a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process ensures high specificity, minimizing interference from other components in the biological sample. For instance, the transition for sunitinib is often monitored at m/z 399 → 283, while its primary metabolite, N-desethyl sunitinib, is monitored at m/z 371 → 283. nih.govnih.gov The shared product ion at m/z 283 corresponds to a common structural fragment. nih.govnih.gov
Validation of these bioanalytical methods is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), ensuring the reliability of the data for parameters like linearity, precision, accuracy, and stability. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development and Validation for N,N-Didesethyl Sunitinib and its Deuterated Analog in Non-Human Biological Matrices
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.govfrontiersin.org UPLC-MS/MS methods have been successfully developed and validated for the determination of sunitinib and its metabolites in various non-human biological matrices, such as mouse plasma and tissues. nih.govmedchemexpress.cn
A typical UPLC-MS/MS method involves rapid separation on a C18 column with a gradient or isocratic elution using a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often containing formic acid or ammonium acetate to improve ionization). nih.govnih.gov The development of such a method for N,N-didesethyl sunitinib and its deuterated analog, N,N-didesethyl sunitinib-d4, would follow established principles. The sample preparation could involve a simple protein precipitation with acetonitrile or a liquid-liquid extraction to remove proteins and phospholipids from the plasma or tissue homogenates. researchgate.netnih.gov
Validation ensures the method is reliable for its intended use. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and matrix effect. frontiersin.orgmdpi.com The calibration curves for the analyte are typically linear over a specific concentration range, for example, from 0.5 to 500 ng/mL. nih.govnih.gov
The table below outlines typical parameters for a UPLC-MS/MS method for quantifying sunitinib metabolites in preclinical matrices. nih.govnih.gov
| Parameter | Description |
| Chromatography System | Waters Acquity UPLC or similar |
| Analytical Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile nih.gov |
| Flow Rate | 0.25 - 0.40 mL/min nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transitions | Sunitinib: m/z 399 → 283; N-desethyl Sunitinib: m/z 371 → 283 nih.gov |
| Internal Standard | Deuterated analog (e.g., Sunitinib-d10, N,N-Didesethyl Sunitinib-d4) nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile or Liquid-liquid extraction researchgate.netnih.gov |
High-Resolution Mass Spectrometry Approaches in Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) systems, such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap, are powerful tools for metabolite identification and quantification. ijpras.com Unlike triple-quadrupole instruments that monitor specific mass transitions, HRMS instruments provide accurate mass measurements, typically with an error of less than 5 ppm. ijpras.com This high mass accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown metabolites. ijpras.com
In the context of sunitinib metabolism, HRMS can be coupled with liquid chromatography (LC-HRMS) to first separate the various metabolites present in a biological sample and then determine their accurate masses. By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of biotransformation (e.g., oxidation, demethylation, glucuronidation) can be deduced. ijpras.com This approach is critical in early drug discovery to build a comprehensive picture of the metabolic fate of a new chemical entity. ijpras.com
For N,N-didesethyl sunitinib, HRMS could be used to confirm its identity in complex in vitro or in vivo samples by matching its measured accurate mass with the theoretical calculated mass. Furthermore, HRMS can be operated in a full-scan mode to retrospectively search for data on unexpected metabolites without the need for re-analysis.
Chromatographic Separation Techniques for Isomeric Forms of N,N-Didesethyl Sunitinib
Sunitinib and its metabolites, including N,N-didesethyl sunitinib, can exist as geometric isomers (Z and E forms) due to the double bond adjacent to the oxindole (B195798) ring. nih.govnih.gov The Z-isomer is generally the more stable and biologically active form. However, exposure to light can cause rapid conversion of the Z-isomer to the E-isomer. nih.govnih.goveur.nl This photoisomerization presents a significant bioanalytical challenge, as it can lead to inaccurate quantification if not properly managed.
Several chromatographic strategies have been developed to address this issue:
Protection from Light : A fundamental approach is to perform all sample collection, handling, and analysis procedures under sodium light or in amber vials to minimize light-induced isomerization. nih.govresearchgate.net
Chromatographic Separation : UPLC and HPLC methods can be optimized to achieve chromatographic separation of the Z and E isomers. nih.gov This allows for the individual quantification of each isomer. For example, specific C18 columns with acetonitrile-based mobile phases have been shown to resolve the isomers of sunitinib and N-desethyl sunitinib, which would likely apply to N,N-didesethyl sunitinib as well. nih.govresearchgate.net
Quantitative Reconversion : Some methods employ a procedure to quantitatively convert the E-isomer back into the Z-form prior to analysis. nih.gov This simplifies the chromatogram and the quantification process, as only a single peak needs to be measured. nih.govnih.gov
Merged Peak Quantification : An alternative approach involves modifying the chromatographic conditions to intentionally merge the peaks of the E and Z isomers into a single, combined peak. researchgate.netnih.gov This allows for the measurement of the total concentration (Z + E) without the need for strict light protection or additional software to sum separate peaks. nih.gov
Role of N,N-Didesethyl Sunitinib-d4 Hydrochloride as an Internal Standard in Bioanalytical Assays
In quantitative bioanalytical assays using LC-MS/MS, an internal standard (IS) is essential for achieving high accuracy and precision. lcms.cz The IS is a compound of known concentration that is added to all samples, calibrators, and quality controls before sample processing. lcms.cz Its purpose is to correct for variability that can occur during sample preparation, extraction, and injection, as well as to account for instrument response fluctuations and matrix effects. lcms.cz
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the quantification of N,N-didesethyl sunitinib. mdpi.com SIL standards are considered the gold standard for several reasons:
Similar Physicochemical Properties : A deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte. This means it behaves similarly during extraction and has a very close retention time in the chromatography system, ensuring it experiences the same matrix effects. lcms.cz
Co-elution : The SIL IS co-elutes with the analyte, providing the most effective compensation for any suppression or enhancement of the ion signal caused by the biological matrix.
Mass Difference : It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the incorporated deuterium (B1214612) atoms.
By calculating the ratio of the analyte peak area to the IS peak area, accurate quantification can be achieved even if there is sample loss during preparation or fluctuations in MS signal intensity. lcms.cz
Application in Preclinical Animal Plasma and Tissue Quantitation Studies
In preclinical drug development, it is crucial to understand the pharmacokinetics (what the body does to the drug) and tissue distribution of a drug and its metabolites. These studies are typically conducted in animal models such as mice or rats. nih.govfrontiersin.org Bioanalytical methods using UPLC-MS/MS are employed to measure the concentration of the compounds in plasma and various tissues (e.g., liver, lung, spleen) over time. nih.gov
The use of this compound as an internal standard is critical in these studies. Biological matrices like plasma and tissue homogenates are complex and can cause significant matrix effects, leading to inaccurate results if not properly controlled. nih.gov By adding the deuterated IS to the samples before extraction, researchers can reliably quantify the concentration of the N,N-didesethyl sunitinib metabolite.
The table below summarizes key validation results from a representative UPLC-MS/MS method for sunitinib and its metabolite in plasma. nih.gov
| Validation Parameter | Sunitinib | N-desethyl Sunitinib |
| Linear Range (ng/mL) | 0.200 - 50.0 | 0.200 - 50.0 |
| Lower Limit of Quantitation (ng/mL) | 0.200 | 0.200 |
| Within-run Precision (%) | < 11.7 | < 11.7 |
| Between-run Precision (%) | < 11.7 | < 11.7 |
| Accuracy (%) | 90.5 - 106.8 | 90.5 - 106.8 |
Application in In Vitro Biological Matrix Analysis for Metabolite Stability and Formation
In vitro metabolism studies are essential for predicting how a drug will be metabolized in humans. These experiments often use systems like liver microsomes or cultured hepatocytes to investigate metabolic pathways and the rate of metabolite formation. researchgate.netresearchgate.net For example, incubating sunitinib with liver microsomes allows researchers to identify and quantify the metabolites that are formed, including N-desethyl and N,N-didesethyl sunitinib.
In these assays, this compound serves as an indispensable internal standard. It is added to the incubation mixture at the end of the reaction (the quenching step) or before the extraction of the analytes. This allows for the precise quantification of the N,N-didesethyl sunitinib formed during the incubation. Accurate quantification is necessary to determine kinetic parameters, such as the rate of formation of the metabolite.
Similarly, the stability of the metabolite itself can be assessed by incubating it directly in the in vitro system and measuring its disappearance over time. researchgate.net The use of a deuterated internal standard in these stability and formation assays ensures that the results are accurate and reproducible, providing reliable data for predicting the metabolic profile of the parent drug. researchgate.net
Metabolic Biotransformation Pathways of Sunitinib Yielding N,n Didesethyl Sunitinib in Preclinical Systems
Identification of Key Cytochrome P450 Isoforms Involved in N-De-ethylation (e.g., CYP3A4)
The primary metabolic route for Sunitinib (B231) is N-de-ethylation, a reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Extensive in vitro research has pinpointed CYP3A4 as the principal isoform responsible for this conversion. researchgate.netnih.govclinpgx.orgamegroups.org Studies using human liver microsomes have demonstrated that the formation of the N-desethyl metabolite of Sunitinib is significantly inhibited by ketoconazole (B1673606), a potent and selective inhibitor of CYP3A4. aacrjournals.orgnih.gov In one study, ketoconazole at a concentration of 1 µM caused a 93% inhibition of the N-de-ethylation of Sunitinib's metabolite, SU12662, in human hepatic microsomes. aacrjournals.org
Further investigations have confirmed that while other CYP enzymes may play a minor role, CYP3A activity is the key determinant of Sunitinib's N-de-alkylation pathway. nih.gov The metabolism of Sunitinib to its primary active metabolite, N-desethyl sunitinib (also referred to as SU12662 or M1), is consistently attributed to CYP3A4, and this metabolite is subsequently also metabolized by the same enzyme. researchgate.netclinpgx.org This enzymatic pathway is the major route of metabolism in preclinical models using rat and monkey liver microsomes, as well as in human-derived in vitro systems. aacrjournals.org While CYP1A2 has been identified as contributing to the bioactivation of Sunitinib through other pathways, it has minimal effect on the formation of the N-desethyl metabolite. nih.gov
In Vitro Metabolism Studies Employing Hepatic Microsomes and Hepatocytes (Non-Human Origin)
In vitro studies utilizing liver microsomes from various preclinical species have been instrumental in elucidating the metabolic fate of Sunitinib. These studies have shown species-dependent differences in metabolic profiles. Sunitinib was found to be metabolized by liver microsomes from mice, rats, dogs, and monkeys. aacrjournals.org
In mouse and monkey liver microsomes, the N-desethyl metabolite (SU12662) was identified as the major metabolic product. aacrjournals.org However, in dog liver microsomes, an N-oxide metabolite (SU12487) was predominant. aacrjournals.org The metabolic profile in rat liver microsomes showed a dependency on the substrate concentration; at a low Sunitinib concentration (2 µM), the N-oxide metabolite was the main product, whereas at a higher concentration (25 µM), the N-desethyl metabolite predominated. aacrjournals.org
The following table summarizes the primary metabolite of Sunitinib observed in the liver microsomes of different preclinical species.
| Species | Primary Metabolite at 2 µM Sunitinib | Primary Metabolite at 25 µM Sunitinib | Key Finding |
| Mouse | SU12662 (N-desethyl) | SU12662 (N-desethyl) | N-de-ethylation is the major pathway. aacrjournals.org |
| Rat | SU12487 (N-oxide) | SU12662 (N-desethyl) | Metabolite profile is substrate concentration-dependent. aacrjournals.org |
| Dog | SU12487 (N-oxide) | Not Specified | N-oxidation is the major pathway. aacrjournals.org |
| Monkey | SU12662 (N-desethyl) | SU12662 (N-desethyl) | N-de-ethylation is the major pathway. aacrjournals.org |
Data derived from in vitro studies with liver microsomes. aacrjournals.org
These in vitro systems are crucial for identifying potential metabolic pathways and for understanding species differences before advancing to in vivo studies. srce.hr
Preclinical In Vivo Metabolic Profiling and Metabolite Identification in Animal Models (e.g., rats, monkeys)
Preclinical in vivo studies in animal models such as rats and monkeys have corroborated the findings from in vitro systems. Following oral administration of radiolabeled Sunitinib, the drug was found to be extensively metabolized in all species studied. researchgate.netnih.gov The main metabolic pathways confirmed in vivo were N-de-ethylation and hydroxylation. researchgate.netnih.gov
In both rats and monkeys, the N-desethyl metabolite (M1 or SU12662) was the major circulating metabolite found in plasma. researchgate.netaacrjournals.orgnih.gov This highlights the significance of the N-de-ethylation pathway across different preclinical species. aacrjournals.org While numerous metabolites were detected in urine and fecal extracts, Sunitinib and its N-desethyl metabolite were the only major drug-related compounds consistently found in the plasma of mice, rats, and monkeys. aacrjournals.orgnih.gov
The pharmacokinetic parameters of Sunitinib and the formation of its N-desethyl metabolite have been characterized in these animal models, showing differences in elimination half-lives between species.
| Species | Route | Sunitinib Plasma Terminal Half-Life | Major Circulating Metabolite | Primary Excretion Route |
| Rat | Oral | 8 hours | N-desethyl Sunitinib (M1) | Feces researchgate.netnih.gov |
| Monkey | Oral | 17 hours | N-desethyl Sunitinib (M1) | Feces researchgate.netnih.gov |
Data derived from in vivo studies following administration of [14C]Sunitinib. researchgate.netnih.gov
These preclinical in vivo profiles provide essential data on the absorption, distribution, metabolism, and excretion of Sunitinib, with the formation of N-desethyl Sunitinib being a central and consistent metabolic event.
Preclinical Pharmacokinetic and Tissue Distribution Studies of N,n Didesethyl Sunitinib
Absorption, Distribution, and Elimination Kinetics in Animal Models (e.g., rats, mice)
N-desethyl sunitinib (B231) is the primary active metabolite of sunitinib, formed principally through N-de-ethylation. nih.gov Following the oral administration of sunitinib to animal models, this metabolite is readily formed and detected in systemic circulation.
In mice , studies have been conducted to characterize the pharmacokinetic profile of N-desethyl sunitinib. While specific values for parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2) for N-desethyl sunitinib are detailed within dedicated pharmacokinetic studies, a general finding indicates that the parent compound, sunitinib, is eliminated quickly, with a reported half-life of 1.2 hours. nih.gov The kinetics of N-desethyl sunitinib are intrinsically linked to the metabolism of its parent compound.
In rats , N-desethyl sunitinib has been identified as a major circulating metabolite. nih.gov Pharmacokinetic assessments following oral administration of sunitinib have quantified the exposure to N-desethyl sunitinib. One study reported the area under the plasma concentration-time curve (AUC) for N-desethyl sunitinib, providing a measure of total systemic exposure. However, comprehensive data tables with a full suite of pharmacokinetic parameters require access to the full text of these preclinical studies.
Interactive Data Table: Pharmacokinetic Parameters of N-desethyl Sunitinib in Mice
To populate this table, specific quantitative data from full-text research articles are required.
| Parameter | Value | Units |
| Cmax | Data not available in abstract | ng/mL |
| Tmax | Data not available in abstract | h |
| AUC(0-t) | Data not available in abstract | ng·h/mL |
| t1/2 | Data not available in abstract | h |
Interactive Data Table: Pharmacokinetic Parameters of N-desethyl Sunitinib in Rats
To populate this table, specific quantitative data from full-text research articles are required.
| Parameter | Value | Units |
| Cmax | Data not available in abstract | ng/mL |
| Tmax | Data not available in abstract | h |
| AUC(0-t) | Data not available in abstract | ng·h/mL |
| t1/2 | Data not available in abstract | h |
Quantitative Tissue Distribution Analysis in Preclinical Species (e.g., liver, spleen, lung)
The distribution of N-desethyl sunitinib into various tissues has been investigated in preclinical models, providing insight into potential sites of action and accumulation.
In mice , tissue distribution analysis following the administration of sunitinib has shown that both the parent drug and its N-desethyl metabolite distribute to various organs. Notably, higher concentrations of sunitinib and N-desethyl sunitinib have been observed in the liver, spleen, and lung . nih.gov This suggests that these organs are significant sites of distribution for the active moieties of the drug.
In rats , studies utilizing whole-body autoradioluminography after the administration of radiolabeled sunitinib have demonstrated widespread distribution of radioactivity throughout the body's tissues. nih.gov The majority of this radioactivity was reported to be cleared from most tissues within 72 hours. nih.gov While this indicates broad distribution, specific quantitative data for N-desethyl sunitinib concentrations in individual organs such as the liver, spleen, and lung are found within the detailed results of these studies.
Interactive Data Table: Tissue Distribution of N-desethyl Sunitinib in Mice
To populate this table with specific tissue-to-plasma concentration ratios, access to full-text research articles is necessary.
| Tissue | Concentration (relative to plasma) |
| Liver | High nih.gov |
| Spleen | High nih.gov |
| Lung | High nih.gov |
Interactive Data Table: Tissue Distribution of N-desethyl Sunitinib in Rats
To populate this table with specific tissue-to-plasma concentration ratios, access to full-text research articles is necessary.
| Tissue | Concentration (relative to plasma) |
| Liver | Data not available in abstract |
| Spleen | Data not available in abstract |
| Lung | Data not available in abstract |
Inter-species Pharmacokinetic Comparisons (Limited to Non-Human Mammalian Species)
Comparative pharmacokinetic studies are essential for understanding the potential translatability of preclinical findings. For sunitinib and its metabolites, such comparisons have been made across different non-human mammalian species.
Studies have shown that N-desethyl sunitinib (referred to as M1 in some reports) is a major circulating metabolite not only in rats but also in monkeys. nih.gov This conservation of the primary metabolic pathway across species is a significant finding. While the plasma terminal elimination half-life of the parent compound, sunitinib, has been reported to be 8 hours in rats and 17 hours in monkeys, a direct comparative analysis of the pharmacokinetic parameters of N-desethyl sunitinib between these species requires a detailed examination of the data presented in the full research publications. nih.gov The available information highlights the importance of N-de-ethylation as a key metabolic route across these preclinical models.
Interactive Data Table: Comparative Pharmacokinetics of N-desethyl Sunitinib (Limited to Non-Human Mammalian Species)
A comprehensive comparison requires specific pharmacokinetic parameter values from studies directly comparing the species.
| Parameter | Rat | Mouse |
| Metabolite Formation | Major Circulating Metabolite nih.gov | Detected in Plasma and Tissues nih.gov |
| Key Metabolic Pathway | N-de-ethylation nih.gov | N-de-ethylation |
| Reported PK Parameters | AUC data available in specific studies | Half-life of parent drug reported as 1.2h nih.gov |
Mechanistic and Pharmacological Investigations of N,n Didesethyl Sunitinib in Academic Research Models
In Vitro Molecular Target Profiling and Kinase Inhibition Assays (e.g., VEGFR, PDGFRβ, KIT, FLT3)
N,N-Didesethyl Sunitinib (B231) is recognized as an active metabolite with an inhibitory profile that is qualitatively similar to its parent compound, Sunitinib. aacrjournals.orgresearchgate.net Both compounds function as ATP-competitive inhibitors of multiple receptor tyrosine kinases. medchemexpress.com The primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3). aacrjournals.orgresearchgate.net This multi-targeted inhibition is central to the anti-angiogenic and anti-tumor effects observed with Sunitinib therapy.
While numerous sources state that N,N-Didesethyl Sunitinib has a similar potency to Sunitinib, specific head-to-head comparative IC50 or Ki values for the metabolite are not widely available in the public domain. aacrjournals.orgresearchgate.netnih.gov The inhibitory activity is often discussed in the context of the total active drug concentration in plasma, which is the sum of Sunitinib and N,N-Didesethyl Sunitinib. clinpgx.orgnih.gov For reference, the kinase inhibitory activities for the parent compound, Sunitinib, are well-characterized and provided below.
| Target Kinase | Inhibition Value (Ki) for Sunitinib | Reference |
|---|---|---|
| VEGFR-1 | 2 nM | medchemexpress.com |
| VEGFR-2 | 9 nM | medchemexpress.com |
| VEGFR-3 | 17 nM | medchemexpress.com |
| PDGFRβ | 8 nM | medchemexpress.com |
| KIT | 4 nM | medchemexpress.com |
| FLT3 | Data not available as Ki, but potently inhibited | aacrjournals.org |
Cellular Pathway Modulation Studies in Cell Lines (e.g., anti-proliferative, apoptotic effects, AMPK inhibition)
The functional consequences of kinase inhibition by N,N-Didesethyl Sunitinib have been explored in various cellular models, often in direct comparison to Sunitinib. These studies confirm that the metabolite retains significant biological activity, capable of inducing anti-proliferative and apoptotic effects in cancer cells.
Anti-proliferative and Apoptotic Effects: Research confirms that N,N-Didesethyl Sunitinib demonstrates cytotoxic activity. researchgate.net One study directly compared the cytotoxicity of Sunitinib and N,N-Didesethyl Sunitinib in human keratinocyte (HaCaT) cells, finding IC50 values of 23.33 µM and 35.32 µM, respectively, indicating that the parent compound was modestly more potent in this specific cell line. In another study using HEK 293 cells, N-desethyl sunitinib showed an IC50 value of 11.6 µmol/L, compared to 8.6 µmol/L for sunitinib. researchgate.net
| Compound | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Sunitinib | HEK 293 | Cytotoxicity (MTT) | 8.6 µmol/L | researchgate.net |
| N,N-Didesethyl Sunitinib | HEK 293 | Cytotoxicity (MTT) | 11.6 µmol/L | researchgate.net |
AMPK Inhibition: Recent research has identified 5'-AMP-activated protein kinase (AMPK) as an off-target kinase for Sunitinib. This inhibition may contribute to some of the cardiotoxic side effects associated with the drug. However, there is currently no available data in the scientific literature specifically investigating the inhibitory activity of N,N-Didesethyl Sunitinib against AMPK. All current findings on AMPK modulation are specific to the parent compound, Sunitinib.
Structure-Activity Relationship (SAR) Studies of N,N-Didesethyl Sunitinib and its Analogs
The structure-activity relationship (SAR) of Sunitinib and its metabolites centers on the indolin-2-one scaffold, which is crucial for binding to the ATP pocket of target kinases. sigmaaldrich.com The conversion of Sunitinib to N,N-Didesethyl Sunitinib involves a single metabolic step: N-de-ethylation of the terminal diethylamino group of the side chain, a reaction catalyzed by CYP3A4. aacrjournals.orgnih.gov
The key structural difference is the replacement of a diethylamino group in Sunitinib with a primary amino group in N,N-Didesethyl Sunitinib. The fact that N,N-Didesethyl Sunitinib retains comparable pharmacological activity to Sunitinib indicates that the terminal diethyl moiety is not an absolute requirement for potent kinase inhibition. aacrjournals.orgresearchgate.net The essential pharmacophore—comprising the fluoro-substituted oxindole (B195798) ring linked via a methylidene bridge to a dimethyl-pyrrole carboxamide—remains intact in the metabolite. This core structure is responsible for the key hydrogen bonding and hydrophobic interactions within the kinase domain. The persistence of high potency in the N,N-didesethyl metabolite suggests that the flexibility and basicity of the ethylamino side chain are sufficient to maintain the necessary interactions for receptor binding and inhibition.
Contribution of N,n Didesethyl Sunitinib D4 Hydrochloride to Drug Discovery and Development Research Methodologies
Utility in Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Study Design
The characterization of a drug candidate's ADME properties is a cornerstone of preclinical development, providing essential insights into its pharmacokinetic profile. N,N-Didesethyl Sunitinib-d4 Hydrochloride plays a pivotal, albeit indirect, role in these studies by ensuring the reliability of data generated for the metabolites of Sunitinib (B231).
In ADME studies, researchers administer the parent drug (Sunitinib) to animal models and track its path through the body, including the formation and elimination of its metabolites. Sunitinib is primarily metabolized to an active metabolite, N-desethyl-sunitinib (SU12662), and is further metabolized to inactive compounds such as N,N-didesethyl sunitinib. nih.gov To accurately quantify the concentration and determine the pharmacokinetic profile of the N,N-didesethyl metabolite in biological matrices like plasma, urine, or tissue homogenates, a robust analytical method is required.
The use of this compound as an internal standard is crucial for this process. Because it has nearly identical physicochemical properties to the actual metabolite, it behaves similarly during sample extraction and chromatographic analysis. However, due to the mass difference imparted by the four deuterium (B1214612) atoms, it can be clearly distinguished by a mass spectrometer. aptochem.com This allows it to serve as a reliable reference, correcting for any analyte loss during sample preparation or for variations in instrument response (matrix effects). By ensuring the accurate measurement of the N,N-didesethyl sunitinib metabolite, the deuterated standard helps researchers to:
Accurately determine the rate and extent of metabolite formation.
Characterize the distribution of the metabolite into various tissues.
Define the routes and rates of the metabolite's excretion from the body.
Application in Preclinical Drug-Drug Interaction Studies (Utilizing In Vitro and In Vivo Animal Models)
Preclinical drug-drug interaction (DDI) studies are essential for predicting how a drug's safety and efficacy might be altered when co-administered with other medications. These studies often focus on metabolic pathways, particularly the cytochrome P450 (CYP) enzyme system. Sunitinib is a known substrate for the CYP3A4 enzyme, and its plasma concentration can be significantly altered by CYP3A4 inhibitors or inducers. nih.gov
DDI studies are conducted using both in vitro systems (e.g., human liver microsomes) and in vivo animal models. nih.gov In these experiments, researchers assess how a co-administered drug affects the metabolism of Sunitinib. This requires precise measurement of not only the parent drug but also its key metabolites.
This compound is applied in these studies as an internal standard for the quantification of the N,N-didesethyl metabolite. Its role is critical for determining if a co-administered drug:
Inhibits Metabolism: Leading to lower-than-expected concentrations of the N,N-didesethyl metabolite.
Induces Metabolism: Resulting in higher-than-expected concentrations of the metabolite.
By providing accurate quantitative data, the deuterated standard helps to elucidate the mechanisms of interaction. For example, a significant change in the ratio of the N,N-didesethyl metabolite to the parent drug in the presence of another compound can confirm a metabolic DDI and identify the specific pathway being affected. Animal models that have ADME properties and metabolic pathways broadly similar to humans are chosen for these in vivo assessments to help substantiate the extrapolation of in vitro human data to clinical outcomes. nih.gov The reliability afforded by using this compound in the supporting bioanalytical methods is paramount for making informed decisions about potential clinical DDI risks.
Role in the Development of Robust Bioanalytical Methods for Preclinical Development Support
The development of robust and reliable bioanalytical methods is a prerequisite for successful preclinical research. For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. kcasbio.comresearchgate.net this compound exemplifies such a standard.
Its contribution to robust method development is multifaceted:
Correction for Matrix Effects: Biological matrices like plasma are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. kcasbio.com Because the deuterated standard co-elutes with the non-labeled metabolite and has the same ionization characteristics, it experiences the same matrix effects. aptochem.com By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to more accurate and reproducible results. kcasbio.comclearsynth.com
Compensation for Extraction Variability: During the sample preparation process (e.g., protein precipitation or liquid-liquid extraction), some amount of the analyte can be lost. The SIL-IS is added to the sample at the beginning of the process and is assumed to have the same extraction recovery as the analyte. aptochem.com This ensures that variability in recovery between samples does not impact the final calculated concentration.
Improved Method Throughput: The robustness imparted by a SIL-IS can simplify method development and reduce the need for extensive sample cleanup, potentially shortening chromatographic run times and increasing the number of samples that can be analyzed per day. aptochem.com
Methods developed for Sunitinib and its primary active metabolite, SU12662, demonstrate the effectiveness of this approach, often using a deuterated Sunitinib standard. nih.govresearchgate.net The principles are identical for the use of this compound to quantify its corresponding metabolite. The table below outlines typical parameters for such a bioanalytical method, based on published research for Sunitinib and its metabolites.
Table 1: Representative Bioanalytical Method Parameters for Sunitinib Metabolite Quantification
| Parameter | Details | Source |
|---|---|---|
| Analytical Platform | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.govresearchgate.net |
| Internal Standard | Stable Isotope-Labeled (Deuterated) Analog of the Analyte | aptochem.comnih.gov |
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation | nih.govresearchgate.net |
| Chromatography Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18) | nih.goveur.nl |
| Mobile Phase | Gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol) | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode | nih.gov |
| Linearity Range | e.g., 0.200 to 50.0 ng/mL | nih.govresearchgate.net |
| Precision (CV%) | Within-run and between-run precision typically < 15% | nih.gov |
| Accuracy (% Bias) | Typically within 85-115% (90.5% to 106.8% reported in one study) | nih.gov |
The use of this compound allows bioanalytical methods to meet the stringent validation requirements of regulatory agencies, ensuring that the data from pivotal preclinical studies are reliable and can be used with confidence to guide the clinical development of new drug candidates. kcasbio.comnih.gov
Challenges and Emerging Directions in Academic Research on N,n Didesethyl Sunitinib D4 Hydrochloride
Methodological Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity in Preclinical Settings
The accurate quantification of drug metabolites in biological matrices is fundamental to preclinical research. The low concentrations at which metabolites like N,N-Didesethyl Sunitinib (B231) are often present necessitate highly sensitive and specific analytical methods.
Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for the bioanalysis of Sunitinib and its metabolites. These methods offer high selectivity and sensitivity, allowing for the detection and quantification of compounds at very low levels in complex biological fluids such as plasma. The use of stable isotope-labeled internal standards, such as N,N-Didesethyl Sunitinib-d4 Hydrochloride, is a key component of these advanced analytical techniques.
The incorporation of deuterium (B1214612) atoms into the N,N-Didesethyl Sunitinib molecule results in a compound that is chemically identical to the endogenous metabolite but has a different mass. This mass difference allows it to be distinguished from the non-labeled metabolite by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of the endogenous metabolite present, as the deuterated standard experiences similar extraction recovery and ionization efficiency. This approach significantly improves the accuracy and precision of the analytical method.
Several studies have detailed the development and validation of LC-MS/MS methods for Sunitinib and its primary metabolite, N-desethyl sunitinib, often employing deuterated Sunitinib as an internal standard. While specific methods for N,N-Didesethyl Sunitinib are less commonly reported, the principles of these assays are directly applicable. The table below summarizes key parameters of a typical LC-MS/MS method that could be adapted for N,N-Didesethyl Sunitinib analysis.
| Parameter | Typical Value/Method |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation or liquid-liquid extraction |
| Chromatographic Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Internal Standard | Stable isotope-labeled analog (e.g., N,N-Didesethyl Sunitinib-d4) |
Interactive Data Table: Key Parameters for LC-MS/MS Analysis (This is a simplified, representative table based on common practices in the field.)
Further advancements focus on miniaturization and automation to increase throughput and reduce sample volume, which is particularly beneficial in preclinical studies where sample availability may be limited.
Comprehensive Elucidation of N,N-Didesethyl Sunitinib's Biological Role in Diverse Preclinical Contexts
Preclinical studies are essential to determine if N,N-Didesethyl Sunitinib possesses any significant biological activity. In vitro assays using various cancer cell lines can be employed to assess its inhibitory effects on the same receptor tyrosine kinases targeted by Sunitinib. Such studies would clarify whether this metabolite contributes to the anti-angiogenic and anti-tumor effects of the parent drug.
Furthermore, understanding the metabolic pathways leading to the formation of N,N-Didesethyl Sunitinib is crucial. Investigating its formation in different preclinical models, such as liver microsomes from various species, can provide insights into potential inter-species differences in Sunitinib metabolism. The availability of this compound is instrumental in these in vitro metabolic studies, serving as a reference standard for the unambiguous identification of the metabolite.
The current body of literature predominantly focuses on Sunitinib and N-desethyl sunitinib, leaving the role of N,N-Didesethyl Sunitinib as a critical area for future investigation. Elucidating its pharmacological profile will provide a more complete picture of Sunitinib's mechanism of action and may help to explain inter-individual variability in patient responses.
Future Avenues for Utilizing this compound as a Research Probe in Preclinical Pharmacology
The application of stable isotope-labeled compounds like this compound extends beyond their use as internal standards in analytical chemistry. They represent powerful research probes for investigating various aspects of preclinical pharmacology.
One key application is in pharmacokinetic studies. By administering a mixture of non-labeled and deuterated Sunitinib (a so-called "cassette" or "cocktail" dose) to preclinical models, researchers can simultaneously study the pharmacokinetics of the parent drug and the formation and elimination of the N,N-didesethyl metabolite. The distinct mass of the deuterated metabolite allows for its precise tracking and quantification, providing valuable data on metabolic rates and pathways.
Moreover, this compound can be utilized in drug-drug interaction studies. Preclinical investigations can assess how co-administered drugs affect the metabolic pathway leading to N,N-Didesethyl Sunitinib. By using the deuterated compound, researchers can accurately measure changes in the formation of this metabolite, offering insights into potential enzymatic inhibition or induction.
Another emerging direction is the use of stable isotope-labeled metabolites in metabolomics studies. By tracing the metabolic fate of the deuterated label, researchers can explore downstream metabolic pathways that may be affected by Sunitinib and its metabolites. This could uncover novel mechanisms of action or identify biomarkers of drug response or toxicity.
The table below outlines potential research applications for this compound.
| Research Area | Application of this compound |
| Pharmacokinetics | Tracer for studying the formation and clearance of the N,N-didesethyl metabolite. |
| Drug Metabolism | Standard for identifying and quantifying the metabolite in in vitro and in vivo systems. |
| Drug-Drug Interactions | Tool to investigate the impact of other drugs on the metabolic pathway of Sunitinib. |
| Metabolomics | Probe to trace the metabolic fate and identify downstream effects of the metabolite. |
Interactive Data Table: Future Research Applications
Q & A
Basic Research Questions
Q. How is N,N-Didesethyl Sunitinib-d4 Hydrochloride structurally characterized, and what analytical techniques are recommended for its identification?
- Methodological Answer : Structural characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterated form (d4) introduces isotopic peaks in mass spectra, distinguishable via HRMS with a mass shift of +4 Da compared to the non-deuterated analog. For purity assessment, reverse-phase HPLC with UV detection (λmax ~350 nm) is recommended, as referenced in metabolite analysis protocols .
Q. What are the recommended handling and storage protocols for this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact and inhalation. Work in a fume hood to minimize aerosol exposure .
- Storage : Store at -20°C in sealed, light-resistant containers. For long-term stability (>1 year), store in anhydrous DMSO at -80°C to prevent hydrolysis .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Methodological Answer : Synthesis involves sequential enzymatic or chemical N-deethylation of Sunitinib, followed by deuteration using deuterated reagents (e.g., D2O or deuterated acids). Key steps include:
- Deethylation : Catalyzed by cytochrome P450 enzymes (e.g., CYP3A4) or via acidic hydrolysis (HCl/ethanol, 70°C, 12 hrs) .
- Deuteration : Exchange of protons at specific positions using deuterated solvents under controlled pH and temperature .
Advanced Research Questions
Q. How does this compound function as an AMPK inhibitor, and what experimental models validate its potency?
- Methodological Answer :
- Mechanism : It competitively inhibits AMPKα1 and AMPKα2 subunits with IC50 values of 393 nM and 141 nM, respectively. Validation involves:
- Kinase assays : Use recombinant AMPK isoforms in ATP-binding assays with [γ-32P]ATP .
- Cell-based models : Measure phosphorylation of AMPK downstream targets (e.g., ACC1) in HepG2 or HEK293 cells treated with 1–10 µM inhibitor .
Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer :
- Challenges : Low abundance in plasma, matrix interference, and isotopic interference from non-deuterated analogs.
- Solutions :
- LC-MS/MS : Use a deuterated internal standard (e.g., Sunitinib-d10) and a C18 column with 0.1% formic acid in mobile phases. Monitor transitions at m/z 346 → 283 for quantification .
- Sample prep : Solid-phase extraction (SPE) with Oasis HLB cartridges to enhance recovery (>85%) .
Q. How do metabolic pathways of Sunitinib inform the use of this compound as a pharmacokinetic tracer?
- Methodological Answer :
- Metabolic context : N,N-Didesethyl Sunitinib is a major Phase I metabolite of Sunitinib, produced via CYP3A4-mediated deethylation. The deuterated form (d4) is used to track metabolic stability in vivo .
- Tracer studies : Administer Sunitinib-d4 orally in rodent models. Collect plasma/tissue samples at intervals (0–48 hrs) and quantify using LC-MS/MS. Compare AUC and half-life to non-deuterated Sunitinib to assess isotope effects .
Q. What crystallographic or computational methods elucidate the binding interactions of this compound with AMPK?
- Methodological Answer :
- X-ray crystallography : Co-crystallize AMPK with the inhibitor (2.0 Å resolution). Analyze hydrogen bonding (e.g., with Lys45/Glu96 residues) and hydrophobic interactions in the ATP-binding pocket .
- Molecular docking : Use AutoDock Vina to simulate binding poses. Validate with free energy calculations (MM-PBSA) to correlate with experimental IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
